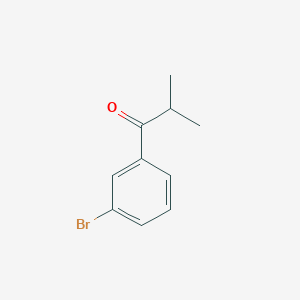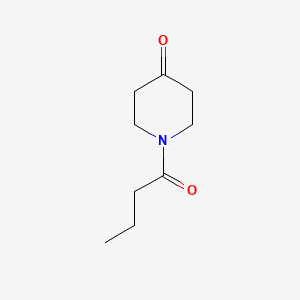
5-Bromo-2,4-dichloroaniline
Overview
Description
5-Bromo-2,4-dichloroaniline is a halogenated aniline derivative that has been explored for its potential in synthesizing various compounds with antimicrobial properties. The presence of bromine and chlorine substituents on the aromatic ring of aniline makes it a versatile intermediate for chemical reactions aimed at producing pharmacologically active molecules or novel materials with specific characteristics.
Synthesis Analysis
The synthesis of derivatives of this compound has been reported in the literature. For instance, the synthesis of new antimicrobials involved the creation of N-derivatives of 2,5-dichloroaniline, including 2,5-dichloro-4-bromo-aniline, which showed strong antibacterial activities against Staphylococcus aureus in vitro . This indicates that this compound and its derivatives can be synthesized and have potential as antimicrobial agents.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized using techniques such as X-ray crystallography. For example, a Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline was synthesized and its structure was determined, revealing a monoclinic space group and specific cell parameters, which suggests that the bromo- and chloro-substituted anilines can form stable crystalline structures .
Chemical Reactions Analysis
The reactivity of compounds similar to this compound has been studied, showing that they can undergo regioselective reactions. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine reacted with ammonia to form a specific aminopyrimidine as the main product . Additionally, 5-bromopenta-2,4-diynenitrile, a related compound, was shown to react with secondary amines to form stable butadiynamines or enynenitriles, depending on the amine reactant . These studies demonstrate the chemical versatility of bromo- and chloro-substituted anilines in forming a variety of functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be inferred from related compounds. For example, the Schiff base mentioned earlier has a specific gravity and crystallographic parameters that contribute to its stability and potential intermolecular interactions . The regioselective reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia also highlights the importance of intramolecular and intermolecular hydrogen bonding in the crystalline network of the resulting compound . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in material science and pharmaceuticals.
Scientific Research Applications
Crystallographic Studies
5-Bromo-2,4-dichloroaniline and related halogeno-aniline derivatives are extensively used in crystallographic studies. These compounds, due to their unique molecular structures, assist in forming infinite chains along short-axis directions via hydrogen bonds, offering insights into molecular interactions and crystal formation (Ferguson et al., 1998).
Antimicrobial Properties
Studies have explored the synthesis of derivatives of this compound for their potential antimicrobial activities. For example, derivatives like 2-hydroxy-5-bromobenzoyl have demonstrated strong antibacterial activities, suggesting their utility in developing new antimicrobial agents (Kimura et al., 1962).
Electrochemical Analysis
The electrochemical oxidation of compounds like this compound is a significant area of research, especially in understanding their behavior in different solutions like acetonitrile. These studies contribute to the knowledge of chemical processes like dimerization and halogenation, which are crucial in various industrial applications (Kádár et al., 2001).
X-Ray Crystallography
X-ray crystallography analysis of reactions involving this compound has provided valuable information about regioselective displacement reactions. This research is vital in the field of organic chemistry for understanding the mechanisms of complex reactions and the formation of new compounds (Doulah et al., 2014).
Toxicological Studies
While not directly focusing on this compound, related haloanilines have been studied for their nephrotoxic effects. Such research helps in assessing the safety and environmental impact of chemicals used in various industries (Hong et al., 2000).
Safety and Hazards
5-Bromo-2,4-dichloroaniline is considered hazardous. It can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring good ventilation .
Future Directions
While specific future directions for 5-Bromo-2,4-dichloroaniline are not mentioned in the search results, it’s clear that this compound, as an intermediate in chemical synthesis, has potential applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs . Its future use will likely depend on the development of new synthetic methods and applications in these fields.
Mechanism of Action
Target of Action
5-Bromo-2,4-dichloroaniline is a derivative of aniline, which is a compound consisting of an aniline ring substituted with two chlorine atoms
Mode of Action
Aniline derivatives generally interact with their targets through electrophilic substitution reactions . The presence of bromine and chlorine atoms on the aniline ring may enhance the reactivity of the compound, potentially leading to changes in the function of its targets.
Biochemical Pathways
It’s known that aniline derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (24091 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of halogen atoms (bromine and chlorine) could influence its metabolism and excretion.
properties
IUPAC Name |
5-bromo-2,4-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVRCEWAVBWIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615860 | |
| Record name | 5-Bromo-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258344-01-3 | |
| Record name | 5-Bromo-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





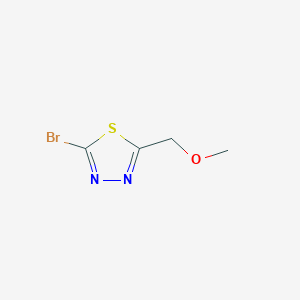
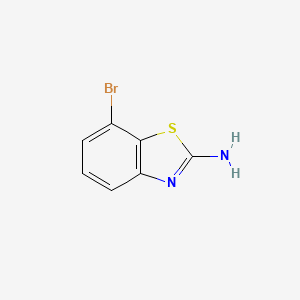
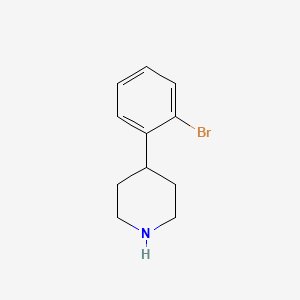
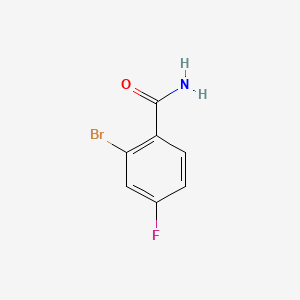

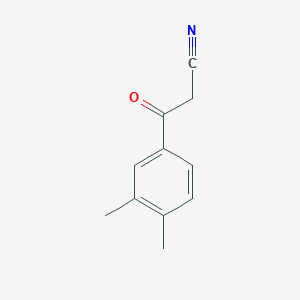

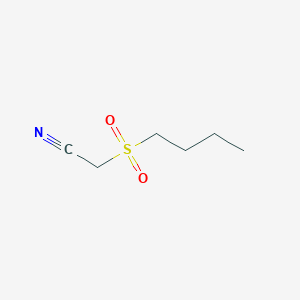
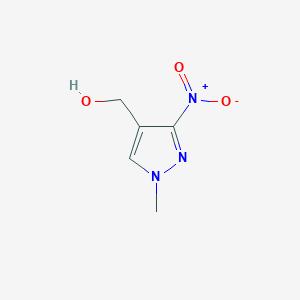
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)
